5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide
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Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) is a synthetic organic compound It is characterized by the presence of a furan ring, a carboxylic acid group, and chlorinated phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxymethyl group: This step may involve the reaction of a chlorinated phenol with a furan derivative in the presence of a base.
Chlorination of the pyridine ring: This step may involve the chlorination of a pyridine derivative using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The furan ring and phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl and pyridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, aldehydes.
Substitution products: Amino derivatives, thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-3-methyl-phenoxymethyl)-furan-2-carboxylic acid: Lacks the chlorinated pyridine ring.
2-Chloro-3-methyl-phenoxymethyl-furan-2-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide) lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H14Cl2N2O3 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-9-12(4-6-14(11)19)24-10-13-5-7-16(25-13)18(23)22-15-3-2-8-21-17(15)20/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
KCZDDVIOFMNKLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=C(N=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=C(N=CC=C3)Cl)Cl |
Origin of Product |
United States |
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